N-(5-Chloropyridin-2-YL)nonanamide
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Overview
Description
N-(5-Chloropyridin-2-YL)nonanamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine moiety attached to a nonanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloropyridin-2-YL)nonanamide typically involves the reaction of 5-chloro-2-aminopyridine with nonanoic acid or its derivatives. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloropyridin-2-YL)nonanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: this compound N-oxide.
Reduction: N-(5-Chloropyridin-2-YL)nonanamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Chloropyridin-2-YL)nonanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(5-Chloropyridin-2-YL)nonanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloropyridin-2-YL)nonanamide
- N-(5-Bromopyridin-2-YL)nonanamide
- N-(5-Methylpyridin-2-YL)nonanamide
Uniqueness
N-(5-Chloropyridin-2-YL)nonanamide is unique due to the presence of the 5-chloropyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
664351-36-4 |
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Molecular Formula |
C14H21ClN2O |
Molecular Weight |
268.78 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)nonanamide |
InChI |
InChI=1S/C14H21ClN2O/c1-2-3-4-5-6-7-8-14(18)17-13-10-9-12(15)11-16-13/h9-11H,2-8H2,1H3,(H,16,17,18) |
InChI Key |
BJDJWVHACDPSGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NC1=NC=C(C=C1)Cl |
Origin of Product |
United States |
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